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molecular formula C11H14O2 B1269242 1-(4-Isopropoxyphenyl)ethanone CAS No. 4074-51-5

1-(4-Isopropoxyphenyl)ethanone

Cat. No. B1269242
M. Wt: 178.23 g/mol
InChI Key: YTKFPAFKJWBAFG-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

1-[4-(1-Methylethoxy)phenyl]ethanone (35.2 g, 196 mmol) was dissolved in ethanol (200 mL) and water (200 mL), added sodium cyanide (14.4 g, 294 mmol) and ammonium carbonate (226 g, 9.41 mol), and the mixture was stirred at 70° C. for 13 hours. The reaction solution was filtered, washed with water and hexane/ethyl acetate, and dried. The title compound (35.1 g (yield 72%)) was obtained as a white crystal.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
226 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)[CH3:3].[C-:14]#[N:15].[Na+].[C:17](=O)([O-])[O-:18].[NH4+:21].[NH4+].C([OH:25])C>O>[CH3:12][C:11]1([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH:2]([CH3:3])[CH3:1])=[CH:6][CH:7]=2)[NH:21][C:17](=[O:18])[NH:15][C:14]1=[O:25] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
CC(C)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
226 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
washed with water and hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)C1=CC=C(C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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